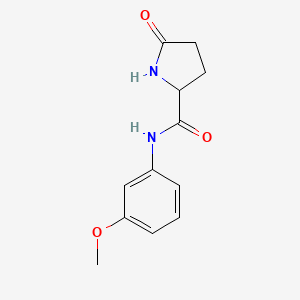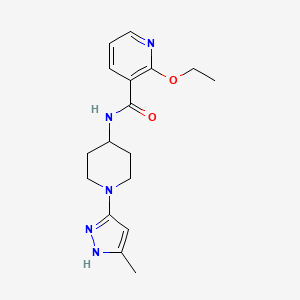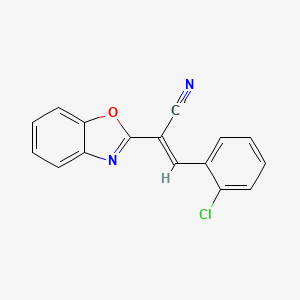
(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride (AMP) is a synthetic compound that is used in a variety of scientific research applications. AMP is a potent and selective agonist of the muscarinic acetylcholine receptor, with a high affinity for the M3 subtype. It has been used in a variety of research studies to study the effects of cholinergic signaling in the brain and other organs. Additionally, AMP has been studied in the context of drug development and drug delivery, as well as in the study of disease pathology and pharmacology.
科学的研究の応用
Crystal Structure and Non-linear Optical Properties
Research has identified that derivatives similar to "(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride" exhibit unique crystal structures and properties. For instance, the study of crystal structures involving hydroxypiperidin-1-yl and piperidin-1-yl substituents on a common phenylmethanone component reveals significant intermolecular hydrogen bonding, influencing the formation of chains extending along the crystal axis (Revathi et al., 2015). Additionally, derivatives have been synthesized to explore non-linear optical properties, with findings indicating potential for device application due to their hardness and SHG efficiency (Revathi et al., 2018).
Receptor Antagonism and Therapeutic Applications
Another area of research focuses on receptor antagonism, where derivatives of "(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride" have been identified as potent NMDA receptor antagonists, particularly targeting the NR2B subunit. These findings suggest therapeutic potentials in addressing conditions like hyperalgesia (Borza et al., 2007).
PET Imaging in Parkinson's Disease
The compound has also been utilized in the synthesis of potential PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This application underscores the compound's relevance in neurodegenerative disease research and diagnostics (Wang et al., 2017).
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-8-6-10(14)7-9-15;/h2-5,10H,6-9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMUVYPAPLJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2698646.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2698648.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)



![7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2698657.png)

